molecular formula C7H4F2O B1295323 2,5-Difluorobenzaldehyde CAS No. 2646-90-4

2,5-Difluorobenzaldehyde

Cat. No.: B1295323
CAS No.: 2646-90-4
M. Wt: 142.1 g/mol
InChI Key: VVVOJODFBWBNBI-UHFFFAOYSA-N
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Description

2,5-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its use as an intermediate in organic synthesis and its applications in various scientific research fields .

Safety and Hazards

2,5-Difluorobenzaldehyde is considered hazardous. It is flammable and its vapors may cause respiratory irritation . It can cause skin and eye irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzaldehyde can be synthesized through several methods. One common method involves the halogenation of benzaldehyde derivatives. For instance, the fluorination of 2,5-dichlorobenzaldehyde using a fluorinating agent such as potassium fluoride can yield this compound . Another method involves the direct fluorination of benzaldehyde using elemental fluorine under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can optimize the reaction conditions, reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Difluorobenzaldehyde
  • 3,5-Difluorobenzaldehyde
  • 3,4-Difluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde

Comparison: 2,5-Difluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound exhibits different reactivity patterns in substitution reactions and has distinct spectroscopic characteristics .

Properties

IUPAC Name

2,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOJODFBWBNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181058
Record name 2,5-Difluorobenzaldehyde
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Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2646-90-4
Record name 2,5-Difluorobenzaldehyde
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Record name 2,5-Difluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of 194.5 g (1.70 mol) of 1,4-difluorobenzene in 2 of dry tetrahydrofuran at -60° C. was added dropwise over 45 mins 1.70 mol (2.2 M in hexane) of n-butyllithium at a rate such that the temperature remained below -55° C. The reaction mixture was stirred for 45 mins at below -50° C. and 1.5 hr at -50° to -45° C. The solution was then cooled to -60° C. and a solution to 230 g of N-methylformanilide in 300 ml of tetrahydrofuran was added dropwise over 30 mins. The mixture was stirred for 1 hr at -50° C. and allowed to warm to -30° C. over 15 mins. The mixture was then poured into ice water, neutralized (pH 6-7) with 10% sulfuric acid and extracted three times with hexane. The extracts were washed once with 1N sulfuric acid, once with saturated sodium chloride solution and concentrated to an oil. Distillation at 64°-65° C. (20 mm) provided 187.5 g (77.5%) of product.
Quantity
194.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77.5%

Synthesis routes and methods II

Procedure details

A solution of 1,4-difluorobenzene (10 g, 87.6 mmol, 1 wt) in THF (175 mL, 17.5 vol) was stirred under nitrogen and cooled to −75 to −78° C. n-Butyllithium (82 mL of 1.6 M solution in hexanes, 131.4 mmol, 1.5 eq) was added to the reaction mixture over approximately 20 minutes while maintaining the temperature at <−65° C. After a further hour, DMF (10.16 mL, 131.4 mmol, 1.5 eq) was added over approximately 10 minutes while maintaining the temperature<−65° C. The reaction mixture was quenched after 10 minutes by the addition of acetic acid (17.5 mL, 1.75 mL) directly followed by water (440 mL, 36.4 vol). This caused the reaction to exotherm to 5° C. The cold bath was then removed, TBME (220 mL, 22 vol) added and the reaction stirred for 5 minutes. The phases were separated and the aqueous phase extracted with TBME (2×220 mL, 22 vol). The organic phases were combined, washed with 0.2 M HCl (220 mL, 22 vol), 2 M Na2CO3 (220 mL, 22 vol) then saturated brine (220 mL, 22 vol), dried over magnesium sulphate (50 g, 5 wt) and concentrated on a rotary evaporator to afford the crude product (11.07 g). Purification by Kugelrohr distillation gave the product as a clear, colourless oil (7.52 g, 60%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.16 mL
Type
reactant
Reaction Step Three
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluorobenzaldehyde
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Reactant of Route 2
2,5-Difluorobenzaldehyde
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2,5-Difluorobenzaldehyde
Reactant of Route 4
2,5-Difluorobenzaldehyde
Reactant of Route 5
2,5-Difluorobenzaldehyde
Reactant of Route 6
2,5-Difluorobenzaldehyde
Customer
Q & A

Q1: How does the fluorine substitution in 2,5-Difluorobenzaldehyde affect its photophysical properties compared to unsubstituted Distyrylbenzene (DSB)?

A: Research indicates that incorporating fluorine atoms into the Distyrylbenzene (DSB) structure, specifically at the 2,5 positions of the benzaldehyde ring, leads to notable changes in its photophysical behavior. [] For instance, UV-Vis absorption spectroscopy reveals that this compound, along with other fluorinated DSB derivatives, exhibits a maximum absorption wavelength (λmax) at approximately 360 nm. [] This shift in λmax compared to the parent DSB molecule suggests that the presence and position of fluorine atoms directly influence the electronic structure and consequently the light absorption properties of these compounds. Further investigation into how these structural modifications affect factors like molar absorptivity and fluorescence quantum yield would provide a more comprehensive understanding of the structure-property relationships in fluorinated DSB derivatives.

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